Cas no 2106782-71-0 (2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene)

2-Bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene is a brominated heterocyclic compound featuring a tetrahydrobenzothiophene core with a tert-butyl substituent. This structure imparts steric and electronic properties suitable for use as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom at the 2-position enhances reactivity for cross-coupling reactions, such as Suzuki or Negishi couplings, enabling efficient derivatization. The tert-butyl group contributes to increased stability and lipophilicity, making it valuable in the design of bioactive molecules. Its well-defined molecular framework ensures consistent performance in synthetic pathways, supporting the development of complex target compounds.
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene structure
2106782-71-0 structure
Product name:2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
CAS No:2106782-71-0
MF:C12H17BrS
MW:273.23238158226
CID:6108937
PubChem ID:82374917

2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
    • 2106782-71-0
    • EN300-1921113
    • Inchi: 1S/C12H17BrS/c1-12(2,3)9-4-5-10-8(6-9)7-11(13)14-10/h7,9H,4-6H2,1-3H3
    • InChI Key: NNKWGFZFJUJDRO-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(CCC(C2)C(C)(C)C)S1

Computed Properties

  • Exact Mass: 272.02343g/mol
  • Monoisotopic Mass: 272.02343g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2Ų
  • XLogP3: 5.3

2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1921113-1.0g
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
2106782-71-0
1g
$1286.0 2023-06-01
Enamine
EN300-1921113-0.1g
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
2106782-71-0
0.1g
$1131.0 2023-09-17
Enamine
EN300-1921113-1g
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
2106782-71-0
1g
$1286.0 2023-09-17
Enamine
EN300-1921113-0.05g
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
2106782-71-0
0.05g
$1080.0 2023-09-17
Enamine
EN300-1921113-5.0g
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
2106782-71-0
5g
$3728.0 2023-06-01
Enamine
EN300-1921113-10.0g
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
2106782-71-0
10g
$5528.0 2023-06-01
Enamine
EN300-1921113-0.25g
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
2106782-71-0
0.25g
$1183.0 2023-09-17
Enamine
EN300-1921113-0.5g
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
2106782-71-0
0.5g
$1234.0 2023-09-17
Enamine
EN300-1921113-2.5g
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
2106782-71-0
2.5g
$2520.0 2023-09-17
Enamine
EN300-1921113-10g
2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
2106782-71-0
10g
$5528.0 2023-09-17

Additional information on 2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene

Recent Advances in the Study of 2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene (CAS: 2106782-71-0)

The compound 2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene (CAS: 2106782-71-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest studies focusing on this compound, highlighting its synthesis, biological activity, and potential as a lead compound in drug development.

Recent literature indicates that 2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene serves as a key intermediate in the synthesis of various biologically active molecules. Its brominated thiophene core and tert-butyl substituent contribute to its reactivity and stability, making it a versatile building block in organic synthesis. Studies have demonstrated its utility in the construction of complex heterocyclic frameworks, which are often found in pharmaceuticals targeting neurological and inflammatory diseases.

One notable study published in the Journal of Medicinal Chemistry explored the compound's role as a precursor in the development of kinase inhibitors. The research team utilized 2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene to synthesize a series of novel compounds with potent inhibitory activity against specific kinases implicated in cancer progression. The results indicated that derivatives of this compound exhibited promising selectivity and efficacy in preclinical models, suggesting its potential as a scaffold for anticancer drug design.

In addition to its applications in kinase inhibitor development, recent investigations have also highlighted the compound's potential in modulating protein-protein interactions (PPIs). A study in ACS Chemical Biology reported that 2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-based small molecules could disrupt critical PPIs involved in neurodegenerative diseases. The researchers employed structure-activity relationship (SAR) studies to optimize the compound's binding affinity, leading to the identification of lead candidates with improved pharmacokinetic properties.

Another area of interest is the compound's use in photopharmacology. A recent publication in Angewandte Chemie described the incorporation of 2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene into photoswitchable molecules, enabling precise control over biological activity using light. This innovative approach holds promise for developing spatially and temporally targeted therapies with reduced off-target effects.

Despite these advancements, challenges remain in the optimization of 2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-based therapeutics. Issues such as solubility, metabolic stability, and toxicity profiles need to be addressed through further medicinal chemistry efforts. However, the compound's versatility and the growing body of research supporting its applications underscore its value as a tool in drug discovery.

In conclusion, 2-bromo-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene (CAS: 2106782-71-0) represents a promising scaffold in chemical biology and medicinal chemistry. Its diverse applications, ranging from kinase inhibitors to photopharmacology, highlight its potential to contribute to the development of novel therapeutics. Future research should focus on addressing the current limitations and exploring new avenues for its use in drug design.

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